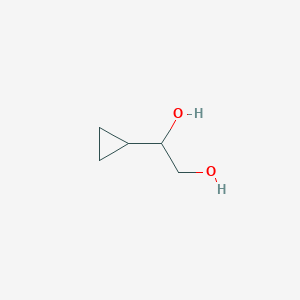
1-Cyclopropylethane-1,2-diol
Übersicht
Beschreibung
1-Cyclopropylethane-1,2-diol is an organic compound with the molecular formula C5H10O2 It is characterized by the presence of a cyclopropyl group attached to an ethane-1,2-diol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopropylethane-1,2-diol can be synthesized through several methods. One common approach involves the dihydroxylation of cyclopropyl-substituted alkenes. This can be achieved using reagents such as osmium tetroxide or potassium permanganate under controlled conditions to ensure the formation of the diol without over-oxidation.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic hydrogenation of cyclopropyl-substituted carbonyl compounds. This method ensures high yield and purity of the final product, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as periodate.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups in the diol can be substituted with halides or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Periodate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Cyclopropyl-substituted carbonyl compounds.
Reduction: Cyclopropyl-substituted alcohols or hydrocarbons.
Substitution: Cyclopropyl-substituted halides or other functional derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylethane-1,2-diol has a range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as a solvent and in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Cyclopropylethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic reactions.
Vergleich Mit ähnlichen Verbindungen
- Ethane-1,2-diol (ethylene glycol)
- Propane-1,2-diol (propylene glycol)
- Butane-1,2-diol
Comparison: 1-Cyclopropylethane-1,2-diol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to other diols
Eigenschaften
IUPAC Name |
1-cyclopropylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-5(7)4-1-2-4/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVZHHMFIIQQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















